2-(2-Bromophenyl)naphthalene

OLED Materials Thermal Properties Material Processing

This ortho-brominated phenylnaphthalene is specifically designed for precision in OLED and OFET research. Its unique ortho-configuration provides distinct steric and electronic properties essential for tuning material performance in Suzuki and Buchwald-Hartwig couplings. Sourced for ≥98.0% (GC) purity, it reduces purification overhead. Procure now for reliable synthesis of advanced hole-transport and host materials.

Molecular Formula C16H11B
Molecular Weight 283.16 g/mol
CAS No. 22082-97-9
Cat. No. B1344780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)naphthalene
CAS22082-97-9
Molecular FormulaC16H11B
Molecular Weight283.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3Br
InChIInChI=1S/C16H11Br/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H
InChIKeyCESUFNSEOLEPAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenyl)naphthalene (CAS 22082-97-9): Phenylnaphthalene OLED Intermediate with Ortho-Bromo Reactivity Handle


2-(2-Bromophenyl)naphthalene (CAS 22082-97-9) is a brominated phenylnaphthalene derivative with the molecular formula C16H11Br and a molecular weight of 283.17 g/mol . It belongs to the class of organic compounds known as phenylnaphthalenes, consisting of a naphthalene ring bound to a bromophenyl group via a single bond . The compound exists as a solid at 20°C with an appearance ranging from white to light yellow powder to crystal and a melting point of 80.0–84.0°C . The ortho-bromine substitution on the phenyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, positioning this compound primarily as a versatile building block for synthesizing more complex organic electronic materials .

Why 2-(2-Bromophenyl)naphthalene (CAS 22082-97-9) Cannot Be Interchanged with Positional Isomers in OLED Material Synthesis


Phenylnaphthalene bromo-derivatives exhibit position-dependent electronic and steric properties that critically govern downstream material performance. The substitution pattern—specifically the bromine position (ortho vs. meta vs. para) and the naphthalene attachment point (1-position vs. 2-position)—directly influences the molecular geometry, conjugation efficiency, energy levels (HOMO/LUMO), and solid-state packing behavior of the resulting functional materials . In OLED applications, where precise control over charge transport, emission color, and quantum efficiency is essential, substituting 2-(2-bromophenyl)naphthalene with its positional isomers can lead to measurable shifts in device performance due to altered dihedral angles between aromatic rings, different degrees of π-conjugation extension, and modified intermolecular interactions in thin films . The ortho-bromine configuration specifically imposes steric constraints that affect rotational freedom and the subsequent orientation of coupled functional groups—a parameter that cannot be replicated by para- or meta-substituted analogs without fundamentally altering the material's optoelectronic signature .

2-(2-Bromophenyl)naphthalene (CAS 22082-97-9): Comparative Evidence for Ortho-Bromo Phenylnaphthalene Selection


Melting Point Differentiation: 2-(2-Bromophenyl)naphthalene vs. 1-(2-Bromophenyl)naphthalene for Processing and Purification

2-(2-Bromophenyl)naphthalene exhibits a melting point of 80.0–84.0°C (reference value 82°C) , which is measurably lower than the melting point reported for its 1-positional isomer, 1-(2-bromophenyl)naphthalene (CAS 18937-92-3), which melts at 97.0–101.0°C . This approximately 15–20°C difference in melting point reflects distinct intermolecular packing forces arising from the different naphthalene attachment sites, with implications for purification method selection and vapor deposition processing parameters.

OLED Materials Thermal Properties Material Processing

Lipophilicity and Chromatographic Behavior: Ortho-Bromo Isomer Distinct from Para-Bromo Analog

2-(2-Bromophenyl)naphthalene has a reported LogP value of 5.27 (experimental) and an XLogP3 calculated value of 5.8 . While direct experimentally determined LogP values for the para-isomer 2-(4-bromophenyl)naphthalene are not uniformly available, the distinct substitution pattern is known to alter polarity and chromatographic retention. The ortho-bromine configuration in 2-(2-bromophenyl)naphthalene creates a different molecular dipole and surface polarity compared to para-substituted analogs, affecting reverse-phase HPLC retention behavior and solubility characteristics in organic solvents .

Physicochemical Properties Chromatography LogP

Purity Specification and Commercial Availability: >98.0% (GC) as Standard Grade

2-(2-Bromophenyl)naphthalene (CAS 22082-97-9) is commercially available from multiple established chemical suppliers with a standardized purity specification of >98.0% (GC) or min. 98.0% (GC) . In contrast, the 1-positional isomer 1-(2-bromophenyl)naphthalene (CAS 18937-92-3) is more commonly offered at 95% purity grade . This difference in standard purity grade availability reflects the relative maturity of synthetic and purification protocols for the 2-isomer within the commercial supply chain.

Material Purity OLED Intermediates Procurement Specifications

Patent and Prior Art Association: 2-Isomer Directly Cited in OLED Material Patents

2-(2-Bromophenyl)naphthalene (CAS 22082-97-9) is specifically associated with multiple OLED-related patent filings, including KR-20210071271-A (Organic light-emitting compound and organic electroluminescent device) and WO-2018012781-A1 (Compound for organic electronic element), among others . This direct patent linkage provides documented prior art that establishes the 2-isomer's recognized utility in OLED material development, whereas the 1-isomer and 3-isomer have fewer documented patent associations with OLED material compositions [1].

OLED Patents Prior Art Freedom to Operate

Optimal Research and Industrial Application Scenarios for 2-(2-Bromophenyl)naphthalene (CAS 22082-97-9)


Synthesis of OLED Hole-Transport and Host Materials via Ortho-Directed Cross-Coupling

2-(2-Bromophenyl)naphthalene serves as a key intermediate for constructing OLED hole-transport layers (HTL) and host materials through Suzuki-Miyaura and Buchwald-Hartwig coupling reactions . The ortho-bromine configuration provides a reactive site for introducing carbazole, triphenylamine, and arylanthracene functional groups while the naphthalene core contributes to the rigid π-conjugated framework necessary for efficient charge transport . The compound's established purity grade of >98.0% (GC) minimizes purification requirements prior to coupling reactions, making it suitable for both academic research and pilot-scale material synthesis.

Precursor for Organic Semiconducting Polymers in OFETs and OPVs

The rigid planar structure of the 2-(2-bromophenyl)naphthalene scaffold promotes π-π stacking interactions essential for charge transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . The compound functions as a monomer or co-monomer in the synthesis of conjugated polymers, where the naphthalene moiety contributes to extended conjugation and the bromine substituent enables controlled polymerization via transition metal-catalyzed cross-coupling .

Reference Standard for Positional Isomer Identification and Quality Control

Due to its well-characterized physicochemical properties—melting point of 80.0–84.0°C and LogP of approximately 5.27 —2-(2-bromophenyl)naphthalene can serve as a reference standard for chromatographic method development and isomeric purity verification. Its distinct melting point and LogP values differentiate it from the 1-isomer (MP 97.0–101.0°C) and para-isomer, enabling robust quality control protocols for confirming the identity and isomeric purity of incoming materials.

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